molecular formula C16H18ClNO3S B5368779 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide

4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide

Cat. No. B5368779
M. Wt: 339.8 g/mol
InChI Key: GCKSENNZWDTDLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical processes, starting from basic aromatic sulfonamides. These processes can include chlorosulfonation, nitration, amination, and coupling reactions. Compounds similar to 4-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide are synthesized through methods that ensure the introduction of specific functional groups at designated positions on the aromatic ring, allowing for the precise control over the compound's chemical structure and properties (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide detailed information on the compound's molecular geometry, the spatial arrangement of atoms, and the presence of specific functional groups. For instance, X-ray crystallography has been used to elucidate the crystal and molecular structure of structurally related compounds, revealing their stereochemistry and molecular conformations (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, undergo various chemical reactions that modify their structure and functional groups, impacting their chemical properties. These reactions can include sulfonation, nitration, halogenation, and coupling reactions, which are pivotal in the synthesis of targeted molecules with desired biological activities. The reactivity of these compounds is significantly influenced by the nature of the substituents attached to the aromatic ring (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and the nature of its functional groups. For example, the presence of hydroxy and chloro groups in the molecule influences its solubility in various solvents, which is important for its bioavailability and therapeutic efficacy (Mohamed-Ezzat et al., 2023).

properties

IUPAC Name

4-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10(2)14-9-15(11(3)8-16(14)19)18-22(20,21)13-6-4-12(17)5-7-13/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKSENNZWDTDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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